![molecular formula C20H44O4P2S4 B15345708 [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane CAS No. 7539-15-3](/img/structure/B15345708.png)
[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound with the molecular formula C20H44O4P2S4 and a molecular weight of 538.778 g/mol . This compound is characterized by its unique structure, which includes multiple sulfur and phosphorus atoms, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
The synthesis of [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane involves several steps. The synthetic route typically includes the reaction of appropriate phosphine and thiol precursors under controlled conditions. The reaction conditions often involve the use of inert atmospheres and specific solvents to ensure the stability of the intermediates and the final product .
Analyse Des Réactions Chimiques
[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the disulfide bonds into thiols.
Substitution: The compound can undergo substitution reactions where the phosphine or thiol groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
The scientific research applications of [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane are diverse:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, affecting their function and activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to [Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane include other organophosphorus compounds with sulfur atoms, such as:
- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
- Bis(3,5-dimethylphenyl)phosphine
- Bis(2-methoxyphenyl)phosphine
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its multiple sulfur and phosphorus atoms, which provide distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
7539-15-3 |
|---|---|
Formule moléculaire |
C20H44O4P2S4 |
Poids moléculaire |
538.8 g/mol |
Nom IUPAC |
[bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H44O4P2S4/c1-17(2)9-13-21-25(27,22-14-10-18(3)4)29-30-26(28,23-15-11-19(5)6)24-16-12-20(7)8/h17-20H,9-16H2,1-8H3 |
Clé InChI |
AJFYRTKGUONKBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOP(=S)(OCCC(C)C)SSP(=S)(OCCC(C)C)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


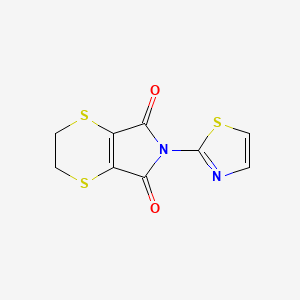
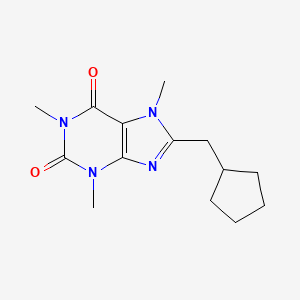
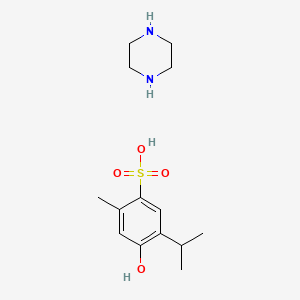
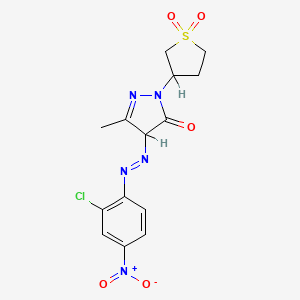
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
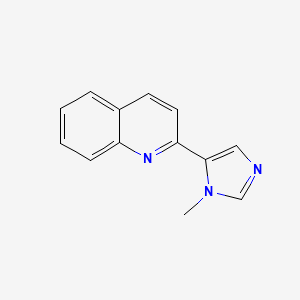
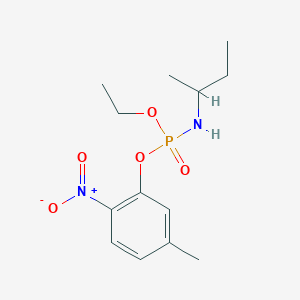
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)

![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

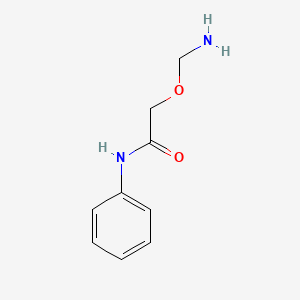
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
